N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine

Description

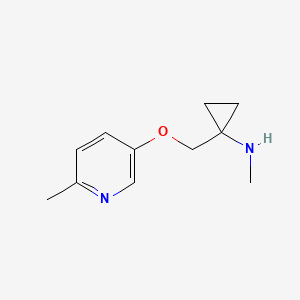

Chemical Structure and Properties N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a cyclopropane-based amine derivative featuring a substituted pyridine moiety. Its structure includes a cyclopropane ring linked to a methylamine group and a (6-methylpyridin-3-yl)oxy)methyl substituent. This compound is notable for its stereoelectronic properties, influenced by the rigid cyclopropane ring and the electron-rich pyridine system.

Synthesis and Applications The synthesis of such cyclopropanamine derivatives typically involves reductive amination or nucleophilic substitution reactions. For example, a related compound, N-((1R,3S)-3-Isopropyl-3-[[5-(trifluoromethyl)-3',6'-dihydro-3,4'-bipyridin-1'(2'H)-yl]carbonyl]cyclopentyl)-3-methyltetrahydro-2H-pyran-4-amine, was synthesized via sodium triacetoxyborohydride-mediated reductive amination (Step D in ), a method that may apply to the target compound .

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-[(6-methylpyridin-3-yl)oxymethyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-4-10(7-13-9)14-8-11(12-2)5-6-11/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBNYQGFUSNVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2(CC2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C_{11}H_{14}N_{2}O

- Molecular Weight : Approximately 192.26 g/mol

- CAS Number : 1545349-66-3

The compound features a cyclopropanamine moiety linked to a 6-methylpyridin-3-yl group via an ether bond. This structural configuration is believed to enhance its interaction with biological targets, particularly in antibacterial applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Compounds with similar structures often interact with bacterial enzymes, potentially inhibiting their growth or leading to cell death. The presence of the 6-methylpyridine moiety is crucial in enhancing these interactions, suggesting that this compound may serve as a lead for developing new antibacterial agents.

Interaction with Biological Targets

The compound shows interactions with various biological targets, including enzymes involved in bacterial metabolism. These interactions can be studied using techniques such as:

- Enzyme Inhibition Assays : To evaluate the inhibitory effects on specific bacterial enzymes.

- Cell Viability Tests : To assess the compound's impact on bacterial cell growth.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other compounds that share structural similarities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Similar pyridine and cyclopropane structure | Antibacterial | Methyl substitution enhances solubility |

| 4-(Methylthio)-2-cyanoacetyl-(6-methyl)pyridine | Contains cyanoacetyl group | Antimicrobial | Different functional groups lead to varied activity |

| 1-Ethyl-3-[5-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-7-morpholin-4-yl]urea | Urea linkage instead of ether | Antibacterial | Urea moiety may provide different binding characteristics |

This table highlights how this compound stands out due to its unique structural features that enhance solubility and potential efficacy against bacteria.

Synthesis and Research Findings

The synthesis of this compound typically involves several key reactions that can be optimized using various catalysts and solvents to improve yield and selectivity. The detailed synthetic pathways are documented in various patents and research articles, indicating a robust interest in this compound for pharmaceutical applications .

Case Studies

Several studies have investigated the biological activity of similar compounds. For instance:

- Study on Antibacterial Activity : A recent study demonstrated that derivatives of pyridine-based compounds had significant inhibitory effects on common bacterial strains, suggesting a similar potential for this compound.

- Mechanistic Studies : Research has shown that compounds with ether linkages often exhibit enhanced binding affinities to target enzymes, which may also apply to this compound based on its structural characteristics.

Scientific Research Applications

Antibacterial Properties

Research indicates that N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine exhibits notable antibacterial activity. Compounds with similar structures often interact with bacterial enzymes, potentially inhibiting growth or leading to cell death. The presence of the 6-methylpyridine moiety may enhance these interactions, positioning this compound as a lead candidate for developing new antibacterial agents.

Mechanism of Action:

- Inhibition of Bacterial Enzymes: The compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential processes.

- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate bacterial membranes effectively.

Synthesis and Optimization

The synthesis of this compound typically involves several key reactions. Optimizing these reactions using various catalysts and solvents can significantly improve yield and selectivity.

Potential Therapeutic Applications

The pharmacological profile of this compound suggests several therapeutic applications beyond antibacterial activity:

Neurological Disorders

The compound's ability to interact with nicotinic receptors may position it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism could involve enhancing cholinergic signaling, which is critical for cognitive functions .

Mood Disorders

Given its potential interaction with neurotransmitter systems, there is interest in exploring its efficacy in treating mood disorders, including depression and anxiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine, we analyze its structural and functional analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₁H₁₆N₂O.

Key Findings

Substituent Effects on Bioactivity

- The 6-methylpyridin-3-yloxy group in the target compound introduces steric hindrance and electron-donating effects, which may enhance binding specificity compared to simpler pyridin-3-ylmethyl analogs like N-(pyridin-3-ylmethyl)cyclopropanamine () .

- Trifluoromethyl-substituted analogs (e.g., in ) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the methyl group in the target compound may prioritize solubility over stability .

Synthetic Accessibility

- N-(Pyridin-3-ylmethyl)cyclopropanamine () is synthesized via straightforward reductive amination, whereas the target compound’s methoxy-pyridine linkage likely requires multi-step functionalization, increasing synthetic complexity .

Pharmacological Potential Cyclopropanamine derivatives with pyridine moieties are frequently studied for CNS applications. The methylpyridin-oxy group in the target compound may improve blood-brain barrier penetration compared to non-oxygenated analogs .

Q & A

Basic: What synthetic routes are recommended for N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine?

Answer:

The synthesis of structurally analogous cyclopropanamine derivatives often involves:

- Nucleophilic substitution for introducing the cyclopropane-methyl group, as seen in the coupling of 6-methylpyridin-3-ol derivatives with activated cyclopropane intermediates .

- Methylation strategies using reagents like methyl iodide or dimethyl sulfate under basic conditions (e.g., KCO/DMF) to introduce the N-methyl group .

- Optimization of solvent systems : Ethanol with catalytic piperidine at 0–5°C has been effective for similar cyclopropane-containing compounds to minimize side reactions .

Key Validation : Monitor reaction progress via TLC or HPLC-MS, referencing retention times from analogs like N-(cyclohexylmethyl)-N-methylcyclopropanamine .

Advanced: How can contradictory stability data for this compound be resolved across studies?

Answer:

Contradictions often arise from:

- Storage conditions : Degradation under ambient humidity (hydrolysis of the cyclopropane ring) vs. inert argon environments. Use Karl Fischer titration to quantify moisture content in batches .

- pH-dependent stability : Test stability in buffered solutions (pH 1–10) using UV-Vis spectroscopy or LC-MS, as demonstrated for pyridine- and cyclopropane-containing pharmaceuticals .

- Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) with controlled UV exposure .

Resolution : Standardize stability protocols using data from structurally related compounds, e.g., N-methyl-3-pyrrolidin-1-ylpropan-1-amine .

Basic: What analytical techniques are suitable for characterizing purity and structure?

Answer:

- NMR : H and C NMR to confirm cyclopropane geometry (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and pyridine ring substitution patterns .

- HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to detect impurities <0.1%, as validated for pyridine derivatives in USP monographs .

- Elemental analysis : Verify stoichiometry (C, H, N) with ≤0.3% deviation .

Advanced: What mechanistic insights exist for its potential biological activity?

Answer:

Hypotheses based on structural analogs:

- Receptor binding : The pyridine-cyclopropane motif may mimic natural ligands in monoamine transporters or enzymes (e.g., MAO inhibitors). Docking studies using AutoDock Vina with homology models are recommended .

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays, comparing to nortriptyline derivatives (similar amine-pyridine scaffolds) .

- In vivo pharmacokinetics : Use radiolabeled C-tracers to study tissue distribution, as done for N-methyl-3-pyrrolidin-1-ylpropan-1-amine .

Basic: How should stability studies be designed for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials under argon, referencing protocols for N-methylated cyclopropanamines .

- Compatibility testing : Screen excipients (e.g., lactose, mannitol) via DSC to detect polymorphic transitions .

- Forced degradation : Expose to 40°C/75% RH for 4 weeks and analyze degradation products via LC-HRMS .

Advanced: What computational methods predict its reactivity in catalytic systems?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study cyclopropane ring strain and bond dissociation energies .

- Solvent effects : Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMSO), critical for coupling reactions .

- Reaction pathway modeling : Compare to cobalt/pyridine complexes, where ligand exchange kinetics influence catalytic cycles .

Basic: What are the solubility challenges in aqueous vs. organic media?

Answer:

- Aqueous solubility : Likely low due to hydrophobic cyclopropane and pyridine groups. Use co-solvents (e.g., PEG-400) or salt formation (HCl salt) to enhance solubility, as seen with nortriptyline analogs .

- Organic solvents : High solubility in DCM or THF (logP ~2.5 predicted via ChemDraw). Validate via shake-flask method .

Advanced: How to address discrepancies in biological assay results across cell lines?

Answer:

- Cell permeability : Measure intracellular concentrations via LC-MS/MS, accounting for efflux pumps (e.g., P-gp inhibition assays) .

- Metabolic interference : Test in CYP3A4-overexpressing vs. knockout cell lines to isolate enzyme-specific effects .

- Assay normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.